5-Methyl-5-nitrohexan-2-one

概要

説明

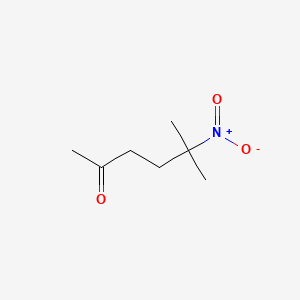

5-Methyl-5-nitrohexan-2-one: is an organic compound with the molecular formula C7H13NO3 It is a nitro ketone, characterized by the presence of both a nitro group and a ketone group within its structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-nitrohexan-2-one typically involves the Michael addition of 2-nitropropane to methyl vinyl ketone. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

CH3CH2CH2COCH3+CH3NO2→CH3CH2CH2C(NO2)CH3COCH3

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

化学反応の分析

Types of Reactions:

Reduction: 5-Methyl-5-nitrohexan-2-one can undergo reduction reactions to form the corresponding amine or hydroxylamine derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides such as sodium borohydride.

Oxidation: The compound can be oxidized to form nitroso derivatives. This can be achieved using oxidizing agents such as mercuric oxide or other metal oxides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the nitro group can be replaced by a halogen using halogenating agents.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidation: Mercuric oxide, other metal oxides.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Reduction: Amines, hydroxylamines.

Oxidation: Nitroso derivatives.

Substitution: Halogenated compounds.

科学的研究の応用

Analytical Chemistry

Separation Techniques

5-Methyl-5-nitrohexan-2-one is effectively analyzed using high-performance liquid chromatography (HPLC). A notable application involves its separation on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in pharmacokinetic studies .

Organic Synthesis

Radical Trapping Studies

This compound has been utilized in the synthesis of nitroxide radicals for electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) studies. For instance, it serves as a precursor in the formation of stable nitroxide adducts that can trap free radicals. The stability of these adducts allows for long-term monitoring of radical species, which is crucial in studying oxidative stress and related biological phenomena .

Synthesis Pathways

Various synthetic routes for producing this compound have been documented. One prominent method involves the Michael addition of 2-nitropropane to methyl vinyl ketone. This reaction showcases the compound's versatility in organic synthesis and its potential as an intermediate in creating more complex molecules .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential applications in developing new polymeric materials. Its reactive nitro group can participate in further chemical modifications, leading to novel polymer structures with desirable properties such as enhanced thermal stability and reactivity .

Case Studies

- Pharmacokinetic Studies : In a study focusing on drug metabolism, this compound was employed to analyze the metabolic pathways of certain pharmaceuticals. Its ability to isolate metabolites facilitated a deeper understanding of drug interactions within biological systems.

- Environmental Chemistry : Research has also indicated that this compound can be involved in environmental monitoring, particularly concerning nitro compounds' behavior in soil and water systems. Its detection methods rely on advanced chromatographic techniques that leverage its unique properties .

作用機序

The mechanism of action of 5-Methyl-5-nitrohexan-2-one and its derivatives involves interactions with various molecular targets. For instance, nitro compounds can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial or anticancer effects, depending on the specific derivative and its target.

類似化合物との比較

5-Methyl-2-hexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-2-hexanone: Similar structure but without the methyl group, affecting its physical and chemical properties.

2-Nitropropane: A simpler nitro compound used in similar types of reactions but with different reactivity and applications.

Uniqueness: 5-Methyl-5-nitrohexan-2-one is unique due to the presence of both a nitro group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile compound in both research and industrial applications.

生物活性

5-Methyl-5-nitrohexan-2-one (also known as 5-Methyl-5-nitro-2-hexanone) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a hexanone structure. Its molecular formula is CHNO. The presence of the nitro group significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, affecting cellular functions.

- Oxidative Stress Modulation : Studies indicate that this compound may influence oxidative stress levels within cells, which is crucial for maintaining cellular homeostasis and preventing damage from reactive oxygen species (ROS) .

- Cell Cycle Regulation : Preliminary research suggests that this compound may affect cell cycle progression, particularly in cancer cells, leading to apoptosis or cell cycle arrest .

Biological Activities

The following table summarizes the notable biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents. |

| Anticancer | Demonstrates potential in inhibiting tumor growth through apoptosis induction in cancer cell lines. |

| Anti-inflammatory | May reduce inflammation by modulating cytokine release and immune response pathways. |

| Antioxidant | Acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria .

- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Oxidative Stress Response : Research focused on the compound's ability to modulate oxidative stress revealed that it effectively reduced ROS levels in treated cells, indicating its role as a protective agent against oxidative damage .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

- Absorption and Distribution : The compound is expected to be well absorbed due to its moderate lipophilicity, allowing it to cross cell membranes effectively.

- Metabolism : Initial studies suggest that it undergoes metabolic conversion to various derivatives, which may contribute to its biological effects .

- Toxicity Profile : While preliminary data indicate low toxicity at therapeutic doses, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Basic: What are the key steps in synthesizing 5-Methyl-5-nitrohexan-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis involves a base-induced addition of 2-nitropropane to but-3-en-2-one, followed by purification. Optimization strategies include:

- Solvent selection : Use ethanol or aqueous bases to enhance reactivity .

- Temperature control : Maintain temperatures between 20–25°C to minimize side reactions .

- Yield improvement : Distillation under reduced pressure (e.g., bp 69°C) ensures purity .

Table 1: Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitropropane addition | Ethanol, 25°C, 12 hrs | 70–75 | |

| Distillation | Reduced pressure (40–60°C petroleum ether) | 85+ |

Q. Basic: How should researchers characterize this compound to confirm its structure?

Answer:

Use multi-modal spectroscopic and chromatographic techniques:

- NMR spectroscopy : Assign signals via 2D techniques (HMQC, HMBC) to resolve ambiguities in aliphatic nitro group environments .

- IR spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1550 cm⁻¹) functionalities .

- TLC : Monitor reaction progress using silica gel plates (petroleum ether/ethyl acetate systems) .

Table 2: Key NMR Assignments

| Signal (ppm) | Assignment | Technique |

|---|---|---|

| 2.1 (s) | Methyl group adjacent to ketone | ¹H NMR, HMBC |

| 210 (s) | Carbonyl carbon | ¹³C NMR |

Q. Advanced: How can discrepancies in NMR data assignments for derivatives like 5-methyl-5-nitrosohexan-2-one be resolved?

Answer:

Discrepancies often arise from overlapping aliphatic signals. Mitigate this by:

- 2D NMR : Use HMBC to correlate nitroso groups with adjacent carbons and protons .

- Comparative analysis : Cross-reference data with dimeric forms (e.g., nitroso dimer melting points, mp 122–124°C) to validate assignments .

- Dynamic NMR : Resolve conformational equilibria in solution by variable-temperature studies .

Q. Advanced: What strategies improve the reproducibility of multi-step syntheses involving this compound?

Answer:

- Detailed protocols : Document exact solvent volumes, reaction times, and purification steps (e.g., "reflux for 12 hrs in ethanol") .

- Open data sharing : Provide raw NMR spectra, TLC images, and crystallization conditions in supplementary materials .

- Validation : Replicate key steps (e.g., aluminum amalgam reduction) using literature benchmarks .

Q. Advanced: How can researchers design experiments to study the compound’s reactivity under varying conditions?

Answer:

- DOE (Design of Experiments) : Vary pH, temperature, and catalysts to assess nitro-to-nitroso conversion efficiency .

- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

- Comparative oxidation : Test oxidizing agents (e.g., mercuric oxide vs. peroxides) for nitroso group stability .

Q. Advanced: What literature search strategies are effective for identifying related studies on this compound?

Answer:

- Database filters : Use SciFinder® search strings combining "this compound" with terms like "synthesis," "NMR," or "kinetics" .

- Citation tracking : Follow references in foundational papers (e.g., Rettenbacher & Schantl, 2020) to map synthetic pathways .

- Patent mining : Review EP 1 206 430 B1 for industrial-scale synthesis insights .

特性

IUPAC Name |

5-methyl-5-nitrohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)4-5-7(2,3)8(10)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNMIXUSPUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C)(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196698 | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-49-3 | |

| Record name | 5-Methyl-5-nitro-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-nitrohexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。